molecular formula C20H24N2O3 B5533449 2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol

Cat. No. B5533449
M. Wt: 340.4 g/mol
InChI Key: YBNAHHNPDMKDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with complex structures like "2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol" often involves multi-step synthetic routes that may include the formation of key intermediates such as pyridyl ketones and azetidine rings. For example, the synthesis of 3-methyl-1-(4-pyridinyl)-2-butanone, a related compound, has been achieved via acylation of 4-picoline followed by reaction with ethyl isobutyrate, demonstrating the type of methodologies that might be employed in the synthesis of our target compound (Léon, Garbay‐Jaureguiberry, & Roques, 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to our target molecule has been elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of a related compound, Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, was determined to display significant conjugation within its triazene moieties, indicating a potential approach to understanding the structure of our target compound (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of functional groups like the azetidine ring and pyridyl moiety. For example, the reactivity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in human microsomes and its metabolic pathways provides insights into the potential chemical behavior of our target compound in biological systems (Smith et al., 1992).

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve studying how it interacts with biological targets in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,24)10-9-15-5-7-16(8-6-15)19(23)22-13-18(14-22)25-17-4-3-11-21-12-17/h3-8,11-12,18,24H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNAHHNPDMKDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol

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